molecular formula C22H32N2O B8243125 (R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8243125
M. Wt: 340.5 g/mol
InChI Key: CSHLJKOBRIDCHG-FQEVSTJZSA-N
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Description

®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a complex organic compound that features a pyridine ring substituted with a dicyclopentylmethyl group and an isopropyl group The compound also contains a dihydrooxazole ring, which is a five-membered ring with both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridine ring, the introduction of the dicyclopentylmethyl group, and the construction of the dihydrooxazole ring. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure the selectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving nitrogen and oxygen-containing heterocycles.

    Medicine: The compound could have potential therapeutic applications, such as serving as a lead compound for the development of new drugs.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(6-(Cyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole: Similar structure but with a cyclopentylmethyl group instead of a dicyclopentylmethyl group.

    ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to the presence of both the dicyclopentylmethyl group and the isopropyl group, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4R)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O/c1-15(2)20-14-25-22(24-20)19-13-7-12-18(23-19)21(16-8-3-4-9-16)17-10-5-6-11-17/h7,12-13,15-17,20-21H,3-6,8-11,14H2,1-2H3/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHLJKOBRIDCHG-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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